BDP R6G azide

Fluorescence Microscopy Flow Cytometry Brightness

BDP R6G azide (CAS 2183473-23-4) is a superior alternative to Rhodamine 6G-azide. Featuring a BODIPY core, it offers exceptional photostability, high quantum yield (~0.96), and pH-insensitive fluorescence, eliminating signal variability in acidic environments. Its azide group enables efficient CuAAC/spAAC click chemistry. Ideal for quantitative imaging, live-cell labeling, and long-lifetime fluorescence polarization assays.

Molecular Formula C21H21BF2N6O
Molecular Weight 422.2 g/mol
Cat. No. B13724063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDP R6G azide
Molecular FormulaC21H21BF2N6O
Molecular Weight422.2 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F
InChIInChI=1S/C21H21BF2N6O/c23-22(24)29-17(10-12-21(31)26-13-4-14-27-28-25)7-8-18(29)15-19-9-11-20(30(19)22)16-5-2-1-3-6-16/h1-3,5-9,11,15H,4,10,12-14H2,(H,26,31)
InChIKeyPVLRRJLEAGIMJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDP R6G Azide: A Boron-Dipyrromethene Fluorophore Engineered for the Rhodamine 6G Channel with Enhanced Photostability and Quantum Yield for Bioorthogonal Conjugation


BDP R6G azide (CAS: 2183473-23-4) is a fluorescent probe belonging to the boron-dipyrromethene (BODIPY) class of dyes. It is a functionalized analog of BDP R6G, which is itself a high-performance substitute for the classic xanthene dye Rhodamine 6G (R6G). The molecule features an azide (-N₃) moiety, enabling its participation in copper-catalyzed (CuAAC) and strain-promoted (spAAC) azide-alkyne cycloaddition reactions, commonly known as 'click chemistry' . BDP R6G azide is specifically tuned to match the spectral excitation and emission channels of R6G, with a reported excitation maximum at ~530 nm and emission maximum at ~548 nm [1][2]. This allows for seamless integration into existing optical setups without hardware modification, while delivering the distinct photophysical advantages of the BODIPY core, including exceptional brightness, high photostability, and minimal sensitivity to environmental pH [3].

Why Generic Substitution of BDP R6G Azide Fails: Divergent Photophysics and Stability Undermine Experimental Reproducibility


Directly substituting BDP R6G azide with a generic Rhodamine 6G-azide or other 'R6G-channel' dye is not a trivial procurement decision due to fundamental differences in molecular scaffold and photophysical behavior. While both BDP R6G and R6G share similar excitation/emission maxima (around 530/548 nm), the underlying boron-dipyrromethene core of BDP R6G confers a markedly higher quantum yield (Ф ≈ 0.96 versus R6G's ~0.90-0.95) [1][2]. More critically, the BDP scaffold exhibits superior photostability, resisting photobleaching under prolonged illumination where xanthene-based dyes like R6G rapidly degrade [3]. Furthermore, the fluorescence of BDP R6G is largely insensitive to pH fluctuations, whereas R6G's intensity can be modulated by the protonation state of its amino groups, introducing significant variability in acidic cellular compartments [4]. Lastly, the BDP class possesses a characteristically long fluorescence lifetime, making it uniquely suited for fluorescence polarization (FP) assays, a capability not effectively matched by most short-lifetime R6G analogs [5]. These are not incremental but categorical differences that directly impact quantitative imaging, long-term time-lapse studies, and specific assay modalities like FP.

Quantitative Evidence Guide for BDP R6G Azide: Differentiated Performance Metrics Against Rhodamine 6G and BDP TMR in Key Applications


Superior Brightness: BDP R6G Azide Exhibits a 6-7% Higher Quantum Yield Than Rhodamine 6G

BDP R6G azide demonstrates a fluorescence quantum yield (Φ) of 0.96 in standard organic solvents (e.g., DMSO, DMF) [1]. This is quantitatively superior to the quantum yield of its spectral analog, Rhodamine 6G (R6G), which is typically reported as 0.90-0.95 under comparable conditions [2]. This translates to a measurable 6-7% increase in brightness, assuming comparable molar extinction coefficients (ε ~70,000-76,000 M⁻¹cm⁻¹ for BDP R6G [3] vs. ~95,000-116,000 M⁻¹cm⁻¹ for R6G ), although the precise brightness enhancement is context-dependent. Critically, BODIPY dyes like BDP R6G maintain high quantum yields even in aqueous environments where R6G can suffer from aggregation-caused quenching, though a direct head-to-head comparison for the azide derivative in aqueous buffer is lacking .

Fluorescence Microscopy Flow Cytometry Brightness

Enhanced Photostability: BDP R6G Azide Resists Photobleaching for Extended Imaging Versus Rhodamine 6G

Multiple vendor and class-level sources indicate that BODIPY-based dyes, including BDP R6G, possess superior photostability compared to xanthene dyes like Rhodamine 6G (R6G) [1][2]. Specifically, BDP R6G is described as having 'excellent photostability' and 'resists photobleaching', maintaining fluorescence intensity during extended imaging sessions where R6G would undergo significant signal decay [3]. While a direct, peer-reviewed quantitative comparison of photobleaching half-lives between BDP R6G azide and R6G-azide is not readily available in the public domain, a related BODIPY-R6G derivative has been demonstrated to have 'superior photostability' in comparative studies . This is a well-established class-level advantage of the BODIPY scaffold, attributed to its rigid, boron-bridged structure that minimizes non-radiative decay pathways and reduces susceptibility to photo-oxidation [4].

Live-Cell Imaging Time-Lapse Microscopy Photostability

pH-Insensitive Fluorescence: BDP R6G Azide Maintains Signal Integrity Across Acidic to Basic Environments

BDP R6G and its derivatives are characterized by fluorescence that exhibits 'little pH dependence' [1]. This is in stark contrast to Rhodamine 6G, whose fluorescence can be quenched in acidic environments due to protonation of its amino groups . While no direct head-to-head comparison of pH-response curves between BDP R6G azide and R6G-azide is published, the BODIPY scaffold is widely recognized for its pH-insensitive emission, a property confirmed for BDP R6G NHS ester and amine derivatives [2][3]. This characteristic ensures that the fluorescence signal from BDP R6G conjugates remains stable in acidic subcellular compartments like endosomes and lysosomes, where R6G would exhibit a significant drop in intensity.

Cellular Imaging Endocytosis Assays pH Stability

Long Fluorescence Lifetime Enables Fluorescence Polarization Assays Not Feasible with Standard R6G

BDP R6G dyes are characterized by a long fluorescence lifetime, a property that is explicitly leveraged for fluorescence polarization (FP) assays and two-photon microscopy [1]. While the exact lifetime value for BDP R6G azide is not specified in public datasheets, BODIPY dyes in this spectral region typically exhibit lifetimes in the range of 5-7 ns, which is significantly longer than the ~4 ns lifetime of Rhodamine 6G [2]. This longer lifetime provides a larger time window for molecular rotation to be observed, directly increasing the dynamic range and sensitivity of FP measurements. The azide functionality allows BDP R6G to be site-specifically attached to small molecules or peptides for FP-based binding assays, an application where R6G's shorter lifetime and pH-sensitivity often make it suboptimal .

Fluorescence Polarization Binding Assays High-Throughput Screening

Bioorthogonal Click Chemistry Reactivity: Azide Functional Group Enables Specific and Mild Bioconjugation

BDP R6G azide features a terminal azide group that allows for highly specific conjugation to alkyne-bearing molecules via copper-catalyzed (CuAAC) or strain-promoted (spAAC) azide-alkyne cycloaddition reactions . This is a differentiating feature compared to amine-reactive BDP R6G NHS ester, which reacts with primary amines on proteins in a less site-specific manner [1]. The azide handle enables 'click' labeling of metabolically incorporated alkynes (e.g., in DNA, RNA, or glycans) or site-specific modification of proteins bearing genetically encoded unnatural amino acids [2]. In a published study, a BDP R6G derivative was successfully used to fluorescently label s2T-incorporated DNA and m5s2U-modified RNA via click chemistry, demonstrating the utility of this functional handle in nucleic acid research [3].

Click Chemistry Bioorthogonal Labeling Bioconjugation

Superior Brightness Over BDP TMR: BDP R6G Azide Provides a 2.8-Fold Higher Quantum Yield for Enhanced Sensitivity

Within the BDP dye family, BDP R6G azide offers a substantial brightness advantage over the closely related BDP TMR azide, which is designed for the TAMRA channel. BDP R6G azide has a reported quantum yield of 0.96 [1], whereas BDP TMR azide has a quantum yield of 0.34 . This represents a 2.8-fold higher quantum yield for BDP R6G. Assuming comparable molar extinction coefficients (ε ~70,000 M⁻¹cm⁻¹ for BDP R6G vs. ε ~60,000 M⁻¹cm⁻¹ for BDP TMR [2]), BDP R6G is approximately 3.3 times brighter than BDP TMR. This differential is critical when selecting a dye for the 530/548 nm channel, as BDP R6G will provide significantly higher signal intensity and lower detection limits.

Fluorescence Microscopy Brightness Comparison Dye Selection

Optimized Application Scenarios for BDP R6G Azide: Where Enhanced Brightness, Photostability, and Click Chemistry Deliver Superior Performance


Long-Term Live-Cell Time-Lapse Imaging of Intracellular Dynamics

For experiments requiring continuous imaging over hours or days, BDP R6G azide's superior photostability is essential. When conjugated to a target via click chemistry, it resists photobleaching, allowing for consistent signal acquisition throughout extended time-lapse sequences. This is in contrast to R6G conjugates, which would exhibit significant signal decay over the same period, compromising quantitative analysis of protein trafficking, cell division, or other dynamic processes [1].

High-Throughput Fluorescence Polarization (FP) Binding Assays

The long fluorescence lifetime of BDP R6G azide makes it the preferred fluorophore for developing FP-based assays for small molecule-protein or protein-protein interactions. When a small alkyne-containing ligand is 'clicked' to BDP R6G azide, the resulting tracer exhibits a large change in polarization upon binding to its target, enabling robust, high-sensitivity screening with a wider dynamic range than is possible with short-lifetime dyes like R6G or fluorescein [2].

Quantitative Imaging in Acidic Subcellular Compartments

BDP R6G azide is uniquely suited for applications involving endosomes, lysosomes, or other acidic organelles. Its pH-insensitive fluorescence ensures that signal intensity remains stable and directly proportional to target abundance, irrespective of local pH fluctuations. This contrasts with R6G, whose fluorescence can be quenched in acidic environments, leading to artifactually low signals and inaccurate quantification of receptor internalization or lysosomal trafficking [3].

Multiplexed Bioorthogonal Labeling with Copper-Free Click Chemistry

The azide group on BDP R6G enables its use in strain-promoted azide-alkyne cycloaddition (spAAC) with DBCO- or BCN-modified probes. This copper-free, bioorthogonal reaction allows for the specific labeling of live cells or organisms expressing alkyne-bearing biomolecules (e.g., unnatural amino acids, metabolic glycan reporters) without cytotoxicity. This capability is essential for advanced imaging techniques like STED super-resolution microscopy or single-molecule tracking in live specimens, where minimal perturbation is paramount .

Technical Documentation Hub

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